molecular formula C6H5BBrFO2 B1284257 3-Bromo-5-fluorophenylboronic acid CAS No. 849062-37-9

3-Bromo-5-fluorophenylboronic acid

Cat. No.: B1284257
CAS No.: 849062-37-9
M. Wt: 218.82 g/mol
InChI Key: UVKKALLRVWTDOY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophenylboronic acid (3-Br-5-F-PBA) is an organic compound that is used in synthetic organic chemistry as a reagent. It is a versatile reagent that can be used in a wide range of applications, including the synthesis of compounds, the preparation of derivatives, and the determination of reaction mechanisms. The compound is also used as a catalyst in a variety of organic reactions. The main advantage of 3-Br-5-F-PBA is its low toxicity and its low reactivity towards other compounds, making it a safe and reliable reagent for laboratory use.

Scientific Research Applications

Synthesis Techniques

  • 3-Bromo-5-fluorophenylboronic acid is pivotal in various synthesis techniques. For instance, it plays a role in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which involves bromodeboronation catalyzed by NaOMe (Szumigala et al., 2004). Additionally, it is employed in the Suzuki cross-coupling reaction for synthesizing various thiophene derivatives with potential pharmacological activities (Ikram et al., 2015).

Chemical Transformations

  • This compound is crucial in chemical transformations, such as in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, demonstrating its versatility in generating complex molecules (Sutherland & Gallagher, 2003).

Catalytic Activities

  • It is instrumental in Suzuki-Miyaura C-C coupling reactions, where its role is significant in the preparation of fluorinated biphenyl derivatives. These derivatives are of interest for their properties in the pharmaceutical industry and material science (Erami et al., 2017).

Potential in Experimental Oncology

  • In the field of experimental oncology, this compound-related compounds exhibit promising antiproliferative and proapoptotic properties, indicating their potential as novel anticancer agents (Psurski et al., 2018).

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKKALLRVWTDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584490
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-37-9
Record name (3-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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